7-Oxa-2-azaspiro[4.5]decane
Overview
Description
7-Oxa-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Mechanism of Action
Target of Action
It is known that spiro compounds, which include 7-oxa-2-azaspiro[45]decane, are widely applied in the synthesis of biologically active compounds . They are used in reactions with compounds containing pharmacophoric groups .
Mode of Action
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, possess 3D structural properties and inherent rigidity . This unique structure allows them to interact with their targets in a specific manner, leading to changes in the biological system .
Biochemical Pathways
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, are used in the synthesis of biologically active compounds . Therefore, it can be inferred that they may influence various biochemical pathways depending on the specific targets they interact with.
Pharmacokinetics
The unique structure of spiro compounds, including 7-oxa-2-azaspiro[45]decane, may influence their pharmacokinetic properties .
Result of Action
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, are used in the synthesis of biologically active compounds . Therefore, it can be inferred that they may have various molecular and cellular effects depending on the specific targets they interact with.
Action Environment
It is known that the unique structure of spiro compounds, including 7-oxa-2-azaspiro[45]decane, may influence their interaction with the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 7-Oxa-2-azaspiro[4.5]decane involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds through a series of steps including nucleophilic substitution and cyclization under controlled conditions to yield the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For instance, the use of copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established as a viable method . This process involves a tandem radical addition and dearomatizing cyclization, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
7-Oxa-2-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but with different positioning of the oxygen atom.
7-Thia-2-azaspiro[4.5]decane: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Isoxazolyl-2-azaspiro[4.5]decane: Features an isoxazole ring, which imparts distinct biological activities.
Uniqueness
7-Oxa-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-oxa-2-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(7-10-5-1)3-4-9-6-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOPHAQIKMBQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734736 | |
Record name | 7-Oxa-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72088-42-7 | |
Record name | 7-Oxa-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxa-2-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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